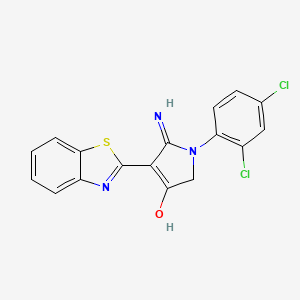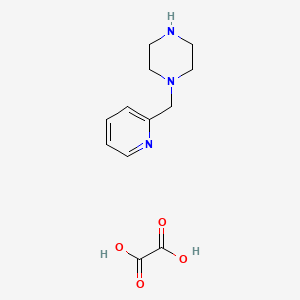![molecular formula C13H12FNO2 B6136646 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione, also known as FCIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development. FCIC is a derivative of cyclohexanedione and has a unique chemical structure that makes it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to inhibit the activity of enzymes such as topoisomerase II and reverse transcriptase, which are essential for the survival of cancer cells and viruses.
Biochemical and Physiological Effects:
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell apoptosis, and suppression of tumor growth. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has also been found to exhibit antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis B virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its potent antitumor and antiviral activities. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to exhibit these activities at relatively low concentrations, making it a promising candidate for drug development. However, one of the limitations of using 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its low solubility, which can make it difficult to dissolve in certain solvents.
Future Directions
There are several future directions for research on 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione. One of the most promising directions is the development of new drugs based on the chemical structure of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione. Researchers can also explore the potential of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research can be conducted to understand the mechanism of action of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione and its potential side effects.
In conclusion, 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione is a promising compound with potential applications in various scientific fields. Its potent antitumor and antiviral activities make it a promising candidate for drug development, and further research is needed to explore its full potential.
Synthesis Methods
The synthesis of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione involves the reaction between 2-fluoroaniline and cyclohexane-1,3-dione in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione as a yellow solid.
Scientific Research Applications
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione is in the development of new drugs. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to exhibit potent antitumor and antiviral activities, making it a promising candidate for the development of anticancer and antiviral drugs.
properties
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-10-4-1-2-5-11(10)15-8-9-12(16)6-3-7-13(9)17/h1-2,4-5,8,16H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXSAINTPJCIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Fluorophenyl)amino]methylidene}cyclohexane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6136574.png)

![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B6136605.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)


![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)